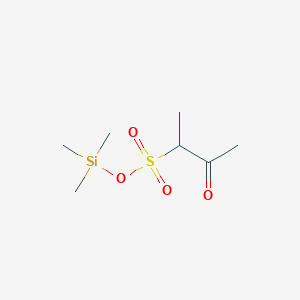
Trimethylsilyl 3-oxobutane-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3-oxobutane-2-sulfonate is an organosilicon compound with the molecular formula C₇H₁₆O₄SSi. It is characterized by the presence of a trimethylsilyl group attached to a 3-oxobutane-2-sulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 3-oxobutane-2-sulfonate typically involves the reaction of 3-oxobutane-2-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-oxobutane-2-sulfonic acid+trimethylsilyl chloride→trimethylsilyl 3-oxobutane-2-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 3-oxobutane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxybutane sulfonates.
Substitution: Various substituted butane sulfonates depending on the reagent used.
Applications De Recherche Scientifique
Trimethylsilyl 3-oxobutane-2-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trimethylsilyl 3-oxobutane-2-sulfonate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group provides steric hindrance, protecting reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound can also participate in radical reactions, where it acts as a radical initiator or stabilizer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium trimethylsilylpropanesulfonate (DSS): Used as an NMR standard.
Trimethylsilyl trifluoromethanesulfonate: Used as a silylation reagent in organic synthesis.
2-(Trimethylsilyl)ethanesulfonyl chloride: Used in the protection of amines.
Uniqueness
Trimethylsilyl 3-oxobutane-2-sulfonate is unique due to its specific combination of a trimethylsilyl group with a 3-oxobutane-2-sulfonate moiety. This combination imparts unique chemical properties, making it useful in a variety of chemical reactions and applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
89056-01-9 |
|---|---|
Formule moléculaire |
C7H16O4SSi |
Poids moléculaire |
224.35 g/mol |
Nom IUPAC |
trimethylsilyl 3-oxobutane-2-sulfonate |
InChI |
InChI=1S/C7H16O4SSi/c1-6(8)7(2)12(9,10)11-13(3,4)5/h7H,1-5H3 |
Clé InChI |
VXRZBXPOGQFFNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)S(=O)(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
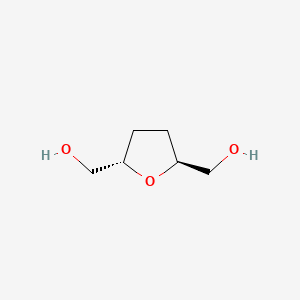
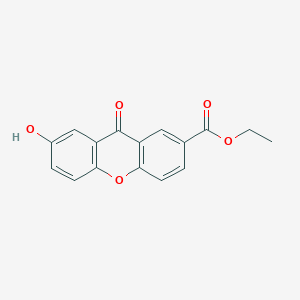
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)

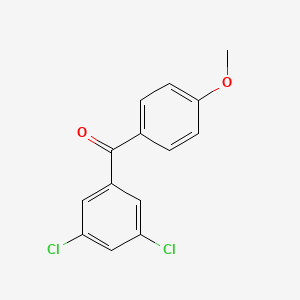
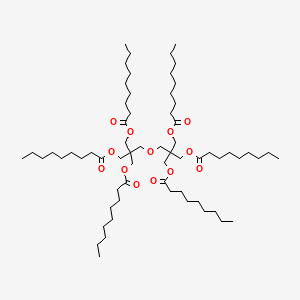
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)
